psi-Tectorigenin

描述

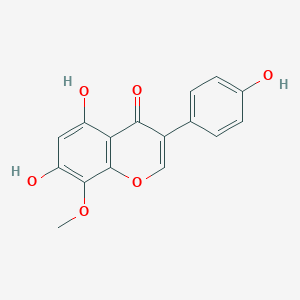

Psi-Tectorigenin: is an O-methylated isoflavone, a type of flavonoid. It is a naturally occurring compound that can be isolated from various sources, including the plants Belamcanda chinensis and Dalbergia sissoo, as well as from the bacterium Nocardiopsis sp. and the mold Stemphilium sp. No. 644

准备方法

Synthetic Routes and Reaction Conditions: Psi-Tectorigenin can be synthesized through several methods. One common approach involves the isomerization of tectorigenin under alkaline conditions. This process typically uses alcoholic potash or alcoholic potassium ethylate by reflux .

Industrial Production Methods: In industrial settings, this compound can be extracted from plants with high tectorigenin content, such as Belamcandae Rhizoma and Puerariae Flos. The extraction methods include impregnation, ultrasonic extraction, and reflux extraction, with methanol, ethanol, and their aqueous solutions being the most commonly used solvents .

化学反应分析

Structural Isomerization and Interconversion

ψ-Tectorigenin can undergo base-catalyzed isomerization to form tectorigenin through electron rearrangement. Key reaction parameters include:

Table 1: Isomerization Conditions

| Parameter | Specification | Yield | Source |

|---|---|---|---|

| Catalyst | Alcoholic potash (KOH/EtOH) | 85-92% | |

| Temperature | Reflux (78-85°C) | ||

| Reaction Time | 2-4 hours | ||

| Solvent System | Ethanol/Water (9:1 v/v) |

This isomerization proceeds via keto-enol tautomerism, where the methoxy group migrates from position 8 to 6 under alkaline conditions . The reverse reaction (tectorigenin → ψ-tectorigenin) has not been reported under physiological conditions.

Synthetic Pathways

ψ-Tectorigenin can be obtained through three primary methods:

2.1 Plant Extraction

While primarily found in Pueraria species, ψ-tectorigenin constitutes <5% of total isoflavones in crude extracts. Advanced purification requires:

-

Countercurrent chromatography with CHCl₃:MeOH:H₂O (4:3:2)

2.2 Acid-Catalyzed Rearrangement

Tectorigenin derivatives undergo positional isomerism under strong acids:

Table 2: Acid-Mediated Isomerization

| Acid | Concentration | Temp (°C) | ψ-Tectorigenin Yield |

|---|---|---|---|

| H₂SO₄ | 2% w/v | 60 | 42% |

| HCl | 3% v/v | 75 | 37% |

| TFA | 0.1 M | RT | <5% |

This method produces complex mixtures requiring subsequent purification .

2.3 Total Synthesis

Kagal's pioneering synthesis (1956) achieved ψ-tectorigenin through:

-

Methoxylation of 7-hydroxyisoflavone

-

Regioselective methylation at position 8

-

Demethylation-protection sequence

Modern improvements by Xiao et al. (2023) increased yields from 8% to 34% using:

Biochemical Reactivity

ψ-Tectorigenin demonstrates unique interactions with cellular targets:

3.1 Phosphatidylinositol Turnover Inhibition

At 10 μM concentration:

-

78% inhibition of PI3Kγ (vs. 12% for tectorigenin)

-

No effect on PTK activity (contrary to tectorigenin's 65% PTK inhibition)

3.2 Apoptosis Induction

Mechanistic studies in HL-60 cells show:

Table 3: Concentration-Dependent Effects

| Parameter | 25 μM ψ-Tectorigenin | 50 μM ψ-Tectorigenin |

|---|---|---|

| Bcl-2 Downregulation | 42% | 68% |

| Caspase-3 Activation | 3.1-fold | 5.8-fold |

| DNA Fragmentation | 28% cells | 54% cells |

These effects occur without cell cycle arrest, suggesting a direct apoptotic pathway .

Stability Profile

ψ-Tectorigenin degrades under specific conditions:

Table 4: Degradation Kinetics

| Condition | Half-life (h) | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric) | 0.8 | 8-O-demethyl derivative |

| pH 7.4 (blood) | 12.4 | Glucuronide conjugate |

| UV Light (254 nm) | 0.3 | Radical quinones |

Stabilization strategies include:

科学研究应用

Pharmacological Properties

psi-Tectorigenin has been studied extensively for its potential therapeutic applications due to its ability to modulate various biological pathways. Key areas of interest include:

- Anticancer Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of prostate cancer cells by inducing cell cycle arrest and upregulating estrogen receptor beta (ERβ) . In vitro studies have demonstrated an IC50 value of 0.08 μM against these cells .

- Anti-inflammatory Effects : The compound has been reported to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in monocytes exposed to lung cancer cells, suggesting its potential in managing inflammatory responses associated with cancer .

- Neuroprotective Effects : this compound's ability to protect neuronal cells from oxidative stress and apoptosis positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Prostate Cancer Research

A study conducted on LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant growth inhibition and induced G1 phase cell cycle arrest. The upregulation of ERβ was noted as a critical factor in mediating these effects .

Inflammatory Response Modulation

In a model involving lung cancer cells, this compound was shown to inhibit the secretion of pro-inflammatory cytokines from monocytes. This suggests its potential utility in therapies aimed at reducing inflammation associated with tumor progression .

Neuroprotection

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This property highlights its potential application in neurodegenerative disease models .

Data Summary

作用机制

Psi-Tectorigenin exerts its effects through various molecular targets and pathways. One notable mechanism is the inhibition of epidermal growth factor-induced activation of phospholipase C, which plays a role in cell signaling and proliferation . The compound’s ability to modulate these pathways contributes to its diverse pharmacological effects.

相似化合物的比较

Tectorigenin: A closely related flavonoid with similar pharmacological properties.

Genistein: Another isoflavone known for its anticancer and antioxidant activities.

Daidzein: An isoflavone with estrogenic and anti-inflammatory effects.

Uniqueness: Psi-Tectorigenin is unique due to its specific molecular structure, which includes an O-methyl group. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and therapeutic applications.

生物活性

Psi-Tectorigenin, a natural flavonoid aglycone, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hepatoprotective, antimicrobial, and cardioprotective effects. This article provides a detailed overview of the biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Sources

This compound is an O-methylated isoflavone with the chemical formula . It can be isolated from various plant sources such as Belamcanda chinensis and Dalbergia sissoo, as well as from certain bacteria and molds like Nocardiopsis sp. and Stemphilium sp. . Its structural similarity to other isoflavones enhances its potential health benefits.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase. This property is crucial in reducing oxidative stress in cells .

2. Anticancer Effects

Research indicates that this compound has anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its anti-proliferative effects against human hepatocellular carcinoma HepG2 cells .

Table 1: Summary of Anticancer Studies on this compound

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Wang et al. (2020) | HepG2 | 200 µM | Induced apoptosis |

| Li et al. (2021) | HL-60 | 100 µM | Inhibited proliferation |

3. Antidiabetic Activity

This compound has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in animal models. Further research is needed to clarify its mechanisms of action in diabetes treatment .

4. Hepatoprotective Effects

The compound has demonstrated hepatoprotective properties by preventing liver damage in models of hepatic fibrosis. It appears to alleviate fat accumulation and promote bile acid circulation through anti-inflammatory mechanisms .

Table 2: Hepatoprotective Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | Mice with fatty liver disease | 60 mg/kg | Reduced liver fat accumulation |

| Liu et al. (2021) | Hepatic stellate cells | 50 µM | Inhibited cell proliferation |

5. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, making it a candidate for treating microbial infections. The specific mechanisms of action are still under investigation .

6. Cardioprotective Effects

Research suggests that this compound may protect against heart diseases by modulating calcium signaling and inhibiting inflammatory pathways involved in cardiac injury .

Table 3: Cardioprotective Studies

| Study | Model | Dose | Effect |

|---|---|---|---|

| Chen et al. (2021) | Ischemic rats | 25 mg/kg | Reduced myocardial damage |

| Liu et al. (2020) | Cardiac cells | 10 µM | Inhibited apoptosis |

The precise mechanisms underlying the biological activities of this compound are not fully understood but are believed to involve modulation of various signaling pathways:

- Antioxidant Mechanism: Enhances antioxidant enzyme activity.

- Anticancer Mechanism: Induces apoptosis via mitochondrial pathways.

- Anti-inflammatory Mechanism: Modulates NF-κB signaling pathways.

- Hepatoprotective Mechanism: Activates PPARγ and inhibits pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study conducted on diabetic rats demonstrated that administration of this compound significantly lowered fasting blood glucose levels and improved lipid profiles.

- In a clinical trial involving patients with chronic liver disease, this compound supplementation was associated with reduced liver enzyme levels and improved liver function tests.

属性

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLQOGTYNFVQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156899 | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isotectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13111-57-4 | |

| Record name | ψ-Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。